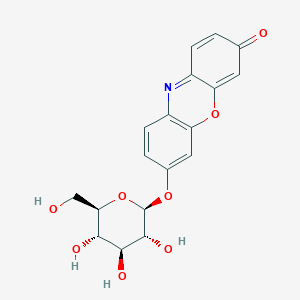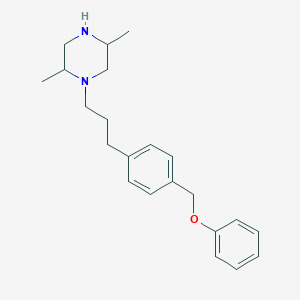
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine, also known as JP-8000, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. It has been found to bind to the transporters of these neurotransmitters and prevent their reuptake, leading to an increase in their concentration in the synaptic cleft. This results in an enhancement of their neurotransmission, which may underlie the observed biochemical and physiological effects of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine.
生化学的および生理学的効果
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been reported to increase the extracellular levels of dopamine, norepinephrine, and serotonin in the brain, which may underlie its potential therapeutic effects. It has also been found to exhibit antinociceptive effects, reduce locomotor activity, and induce hypothermia.
実験室実験の利点と制限
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has several advantages for lab experiments. It is highly soluble in water and can be easily administered to animals. It has also been found to exhibit a long duration of action, which makes it suitable for studying the effects of chronic drug exposure. However, 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine also has some limitations. It has been found to exhibit a narrow therapeutic window, which may limit its clinical applications. It has also been found to exhibit some adverse effects, such as sedation and hypothermia, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine. One potential direction is the development of novel analogs of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the observed biochemical and physiological effects of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine. Further studies are also needed to determine the potential clinical applications of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine in the treatment of psychiatric and neurological disorders.
Conclusion:
In conclusion, 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine is a compound that has been extensively studied for its potential applications in scientific research. It exhibits potent inhibitory effects on the uptake of dopamine, norepinephrine, and serotonin, and has been found to exhibit a range of biochemical and physiological effects. While 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has some limitations, it has several advantages for lab experiments and has potential applications in the development of novel drugs for the treatment of psychiatric and neurological disorders.
合成法
The synthesis of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine involves the condensation of 3-(p-(phenoxymethyl)phenyl)propylamine and 2,5-dimethylpiperazine in the presence of a catalyst. This method has been reported to yield high purity and high yield of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine.
科学的研究の応用
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has been widely used in scientific research for its potential applications in various fields. It has been found to exhibit potent inhibitory effects on the uptake of dopamine, norepinephrine, and serotonin, which makes it a potential candidate for the treatment of psychiatric disorders such as depression and anxiety. It has also been found to exhibit antinociceptive effects, making it a potential candidate for the development of analgesic drugs.
特性
CAS番号 |
102233-13-6 |
|---|---|
製品名 |
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine |
分子式 |
C22H30N2O |
分子量 |
338.5 g/mol |
IUPAC名 |
2,5-dimethyl-1-[3-[4-(phenoxymethyl)phenyl]propyl]piperazine |
InChI |
InChI=1S/C22H30N2O/c1-18-16-24(19(2)15-23-18)14-6-7-20-10-12-21(13-11-20)17-25-22-8-4-3-5-9-22/h3-5,8-13,18-19,23H,6-7,14-17H2,1-2H3 |
InChIキー |
KWRRASCKPNRBCY-UHFFFAOYSA-N |
SMILES |
CC1CNC(CN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3)C |
正規SMILES |
CC1CNC(CN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3)C |
同義語 |
2,5-dimethyl-1-[3-[4-(phenoxymethyl)phenyl]propyl]piperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



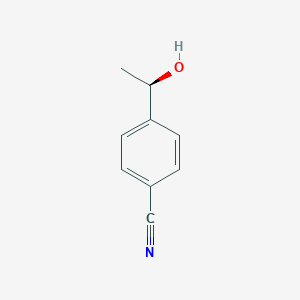
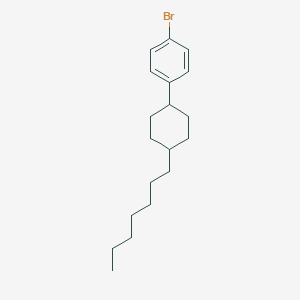
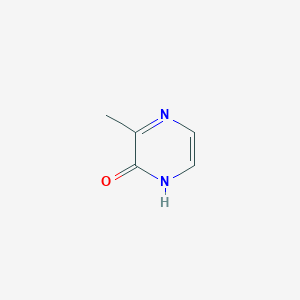
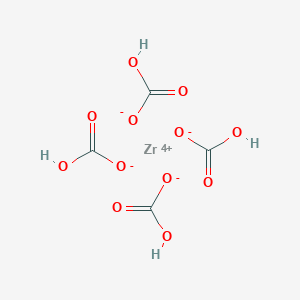

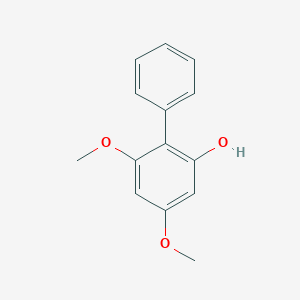
![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)
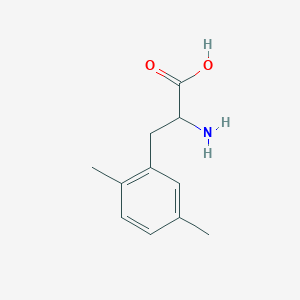
![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)
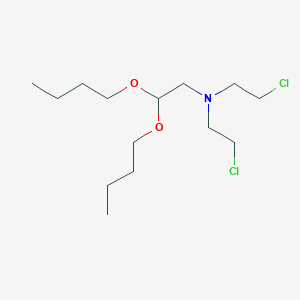
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
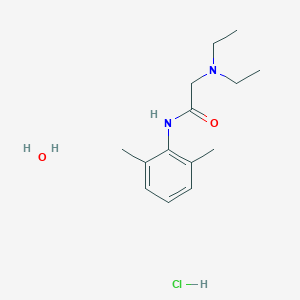
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
